molecular formula C10H16N4S2 B2523248 (2-Amino-6-methylpyrimidin-4-ylthio)(diethylamino)methane-1-thione CAS No. 937604-52-9

(2-Amino-6-methylpyrimidin-4-ylthio)(diethylamino)methane-1-thione

Cat. No.: B2523248
CAS No.: 937604-52-9
M. Wt: 256.39
InChI Key: KQRGZXRBBREEEI-UHFFFAOYSA-N
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Description

(2-Amino-6-methylpyrimidin-4-ylthio)(diethylamino)methane-1-thione: is a complex organic compound featuring a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of 2-amino-6-methylpyrimidine-4-thione with diethylamine under specific conditions to introduce the thioamide group. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfur atoms in the thione group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines or other reduced derivatives.

  • Substitution: : Substituted pyrimidines or thioamides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: : It could be used in the production of agrochemicals or as a corrosion inhibitor.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other pyrimidine derivatives or thioamides, but the presence of both the diethylamino and thione groups sets it apart. These similar compounds might be used in similar applications but may differ in their reactivity and biological activity.

List of Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • 2-Pyrimidinamine, 4-chloro-6-methyl-

  • 2-Amino-6-methylpyrimidine-4-thione

Properties

IUPAC Name

(2-amino-6-methylpyrimidin-4-yl) N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S2/c1-4-14(5-2)10(15)16-8-6-7(3)12-9(11)13-8/h6H,4-5H2,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRGZXRBBREEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1=NC(=NC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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